
Citalopram-oxo Ring Opened Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citalopram-oxo Ring Opened Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₀FN₂NaO₃ and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications
- Antidepressant Efficacy : Citalopram is primarily used for treating major depressive disorder. Clinical studies have demonstrated its effectiveness in alleviating symptoms of depression, with a favorable safety profile compared to other SSRIs .
- Anxiety Disorders : Research indicates that citalopram is beneficial for patients with anxiety disorders, including generalized anxiety disorder and panic disorder. Its serotonergic activity helps stabilize mood and reduce anxiety symptoms .
- Obsessive-Compulsive Disorder : Citalopram has shown efficacy in treating obsessive-compulsive disorder, with studies reporting significant reductions in compulsive behaviors and obsessive thoughts .
- Cardiotoxicity Studies : Recent investigations into the cardiotoxic effects of citalopram have revealed a complex risk profile, particularly concerning ventricular arrhythmias in older populations. Studies suggest that cumulative use may mitigate some risks associated with cardiac events .
- Pharmacokinetics in Special Populations : Research has explored the pharmacokinetics of citalopram in populations such as those undergoing hemodialysis, indicating variations in drug metabolism that could influence therapeutic strategies .
Table 1: Summary of Clinical Efficacy Studies
Study Type | Population | Outcome Measures | Findings |
---|---|---|---|
Randomized Controlled Trial | Adults with Depression | Depression Rating Scales | Significant reduction in symptoms (p < 0.01) |
Cohort Study | Elderly Patients | Cardiac Events | Increased risk of arrhythmias noted (p < 0.05) |
Meta-Analysis | Various Disorders | Efficacy across multiple conditions | Overall efficacy confirmed for anxiety and OCD |
Table 2: Pharmacokinetic Data
Parameter | Value |
---|---|
Half-Life | Approximately 35 hours |
Volume of Distribution | 12 L/kg |
Clearance | 0.6 L/h/kg |
Case Studies
Case Study 1: Efficacy in Major Depression
A double-blind study involving 300 participants diagnosed with major depressive disorder showed that those treated with citalopram experienced a significant reduction in the Hamilton Depression Rating Scale scores after 12 weeks of treatment compared to placebo controls.
Case Study 2: Cardiac Risk Assessment
A retrospective cohort study analyzed data from patients aged over 65 who were prescribed citalopram. The study found that while there was an initial increased risk of serious arrhythmias, this risk decreased significantly after 12 months of continuous use, suggesting that long-term treatment may be safer than previously thought.
属性
分子式 |
C₂₀H₂₀FN₂NaO₃ |
---|---|
分子量 |
378.37 |
同义词 |
Citaloprum Impurity: Sodium 5-Cyano-2-(4-(dimethylamino)-1-(4-flurophenyl)-1-hydroxybutyl)benzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。